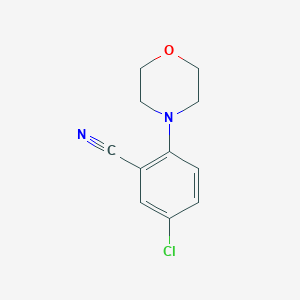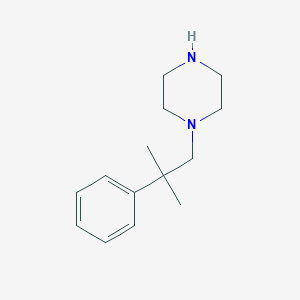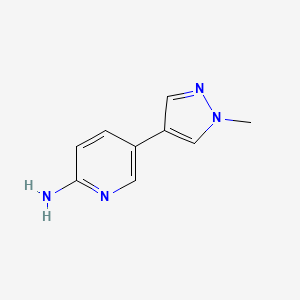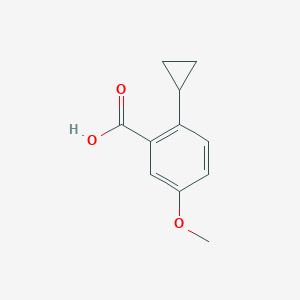
2-Amino-3-(3-propoxyphenyl)propanoic acid
Descripción general
Descripción
2-Amino-3-(3-propoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Hydrogenation Studies
Research by O'reilly, Derwin, and Lin (1990) on the preparation of (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, closely related to 2-Amino-3-(3-propoxyphenyl)propanoic acid, revealed insights into asymmetric hydrogenation. This process was crucial for obtaining optically pure forms of related compounds, highlighting its importance in producing enantiomerically pure pharmaceuticals (O'reilly, Derwin, & Lin, 1990).
Synthesis of Bioactive Compounds
Orlinskii (1996) discussed the synthesis of 3-(aminothiocarbonylthio)propanoic acids, intermediates in creating biologically active compounds. This synthesis pathway is significant for developing new pharmaceuticals and exploring the chemical properties of similar structures (Orlinskii, 1996).
Fluorescence Studies in Amino Acids
Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, similar to this compound, for fluorescence derivatization of amino acids. This study is crucial for understanding the fluorescence properties of amino acids and their potential applications in biological assays (Frade et al., 2007).
Cardioselective Beta-Adrenergic Blocking Agents
Hoefle et al. (1975) synthesized a series of 1-amino-3-aryloxy-2-propanols, closely related to the compound , for cardioselective beta-blockade. This research is significant in the development of cardiovascular drugs (Hoefle et al., 1975).
Organotin Complexes in Pharmaceutical Research
Kundu et al. (2015) reported on organotin complexes containing derivatives of a similar compound, highlighting their role in pharmaceutical research and the development of new materials (Kundu et al., 2015).
GABA B Receptor Antagonists
Abbenante, Hughes, and Prager (1997) synthesized similar compounds to study their antagonistic effects on the GABAB receptor. This research contributes to understanding neurotransmission and developing treatments for related disorders (Abbenante, Hughes, & Prager, 1997).
Propiedades
IUPAC Name |
2-amino-3-(3-propoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-6-16-10-5-3-4-9(7-10)8-11(13)12(14)15/h3-5,7,11H,2,6,8,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNODIKPAZGTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B7866333.png)






![(Propan-2-yl)({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7866407.png)

![N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine](/img/structure/B7866424.png)
